Cas no 1394687-72-9 (N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide)
1394687-72-9 structure
Product Name:N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
CAS-nummer:1394687-72-9
MF:C15H18N2O2
MW:258.315623760223
CID:6222090
PubChem ID:71925790
Update Time:2025-10-21
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
- EN300-26683402
- CHEMBL4536807
- 1394687-72-9
- AKOS033240803
- Z1302790810
-
- Inchi: 1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18)
- InChI-sleutel: ZVDZHPPIGZAVSL-UHFFFAOYSA-N
- LACHT: O=C(C(C)CCOC1C=CC=CC=1)NC1(C#N)CC1
Berekende eigenschappen
- Exacte massa: 258.136827821g/mol
- Monoisotopische massa: 258.136827821g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 362
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 62.1Ų
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683402-0.05g |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
1394687-72-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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